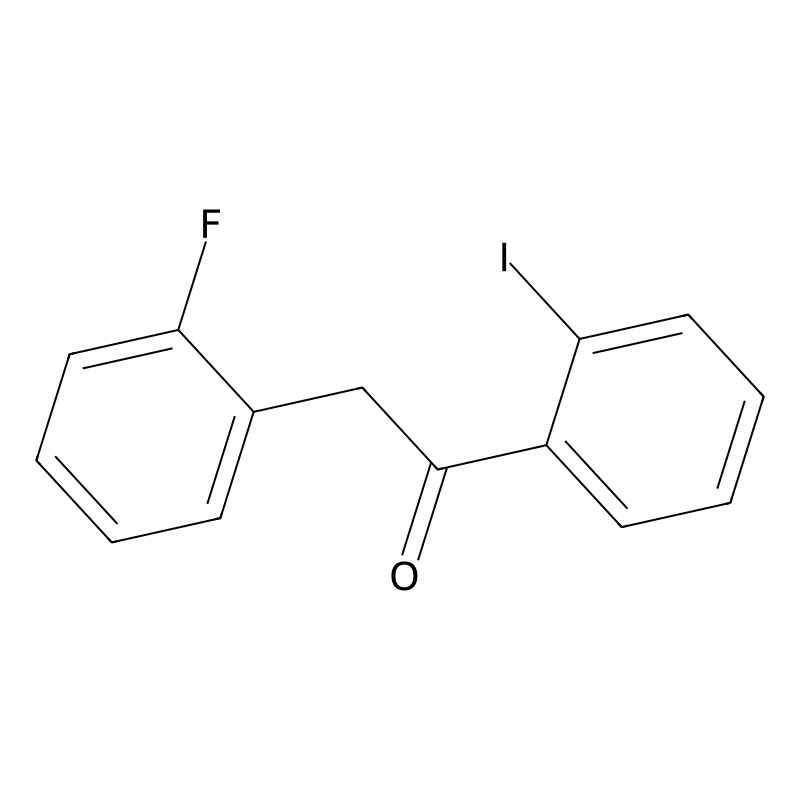

2-(2-Fluorophenyl)-2'-iodoacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Summary of Application: 2-(2-Fluorophenyl)pyrrolidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.

Results or Outcomes: The outcomes of these processes would be the production of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs.

Cancer Research

Results or Outcomes: The compound was found to have biological activity against certain types of cancer cells.

2-(2-Fluorophenyl)-2'-iodoacetophenone is a halogenated aromatic ketone characterized by the presence of both iodine and fluorine substituents on its phenyl rings. This compound is notable for its unique structural features, which include a fluorophenyl group and an iodoacetophenone moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 358.16 g/mol. It typically appears as a clear yellow liquid with a density of 1.72 g/mL at 25 °C and a boiling point of around 139-140 °C at reduced pressure .

- Reactions with Boronic Acids: This compound can react with boronic acids to form aryl boronic acid derivatives, which are significant in organic synthesis and material science .

- Formation of Dichlorodiphenyldichloroethane: It can react with dipole-containing additives to yield dichlorodiphenyldichloroethane, which has applications as a fungicide, insecticide, and herbicide .

The synthesis of 2-(2-Fluorophenyl)-2'-iodoacetophenone can be achieved through several methods:

- Diazotization Method: This involves the diazotization of 2-acetylaniline followed by reaction with potassium iodide. The process typically yields the desired product in high purity and yield.

- Halogenation Reactions: Fluorination can be introduced using standard electrophilic aromatic substitution methods, where fluorinating agents are used to selectively introduce fluorine into the aromatic ring.

2-(2-Fluorophenyl)-2'-iodoacetophenone has various applications in:

- Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.

- Material Science: Its derivatives are explored for use in electronic materials due to their unique electronic properties.

- Biological Research: Potentially useful in studying biological pathways due to its reactivity with biomolecules.

Interaction studies involving 2-(2-Fluorophenyl)-2'-iodoacetophenone often focus on its reactivity with biological targets or other chemical entities. These studies help elucidate its potential role as a bioactive compound or as an intermediate in synthetic pathways.

- Reactivity with Biological Targets: Investigations into how this compound interacts with enzymes or receptors could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 2-(2-Fluorophenyl)-2'-iodoacetophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Iodoacetophenone | Iodine substituent on acetophenone | Used in similar reactions but lacks fluorine |

| 4-Fluoroacetophenone | Fluorine substituent on acetophenone | Exhibits different electronic properties due to position |

| 3-Iodo-4-fluorobenzoyl chloride | Iodine and fluorine on benzoyl chloride | More reactive chlorinated derivative |

| 3-Fluoro-2'-iodoacetophenone | Fluorine at different position | May exhibit different biological activity |

The uniqueness of 2-(2-Fluorophenyl)-2'-iodoacetophenone lies in the combination of both iodine and fluorine substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This combination may enhance its utility in specific synthetic applications or biological contexts not achievable by other derivatives.